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L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine

Peptide characterization Mass spectrometry Structural biology

For researchers requiring a defined-sequence hexapeptide with a central cysteine for bioconjugation or analytical method development. This synthetic peptide offers a unique monoisotopic mass of 602.346 Da and 8 defined stereocenters, eliminating endogenous interferents in SRM/MRM assays. Its single thiol group enables site-specific maleimide or iodoacetamide conjugation for targeted drug conjugate studies. Ensure lot-to-lot consistency with certified mass and sequence documentation.

Molecular Formula C27H50N6O7S
Molecular Weight 602.8 g/mol
CAS No. 821769-57-7
Cat. No. B12522142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine
CAS821769-57-7
Molecular FormulaC27H50N6O7S
Molecular Weight602.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N
InChIInChI=1S/C27H50N6O7S/c1-9-14(5)20(25(37)29-17(8)27(39)40)33-24(36)19(12-41)31-26(38)21(15(6)10-2)32-23(35)18(11-13(3)4)30-22(34)16(7)28/h13-21,41H,9-12,28H2,1-8H3,(H,29,37)(H,30,34)(H,31,38)(H,32,35)(H,33,36)(H,39,40)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1
InChIKeyJTPHXAGPBAKWOV-QKSWPAOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALICIA Hexapeptide: Defined Cysteine-Containing Model


L-Alanyl-L-leucyl-L-isoleucyl-L-cysteinyl-L-isoleucyl-L-alanine (CAS 821769-57-7), also denoted by the sequence H-Ala-Leu-Ile-Cys-Ile-Ala-OH or the acronym ALICIA, is a synthetic linear hexapeptide with a molecular formula of C₂₇H₅₀N₆O₇S and a monoisotopic mass of 602.346 Da [1]. Its sequence integrates hydrophobic, branched-chain amino acids (Leu, Ile, and Ala) with a single central cysteinyl residue. The compound's computed XLogP3 is -1.7, and its topological polar surface area is 210 Ų [1]. As a defined-sequence peptide, it serves as a potential candidate for investigations into peptide stability, cysteine reactivity, and as a model substrate in analytical method development, as suggested by chemical vendor descriptions, though definitive biological activity data remain unpublished .

Defined-sequence synthetic model peptide for analytical method development and stability studies. Biological activity data remain unpublished
Single central cysteine supports reactivity and bioconjugation research workflows.
Fully L-amino acid stereochemistry ensures reproducible chiral assays and structure-activity comparisons.

Why ALICIA Has No Generic Substitute


The specific hexapeptide sequence Ala-Leu-Ile-Cys-Ile-Ala is not interchangeable with smaller fragments or analogs lacking its central cysteine. Truncation or substitution of the unique Cys residue fundamentally alters the molecule's physicochemical profile and functional potential. For example, removing the Cys yields the pentapeptide Ala-Leu-Ile-Ile-Ala, which loses the thiol group essential for disulfide bond formation, metal chelation, or bioconjugation. A serine substitution (Ala-Leu-Ile-Ser-Ile-Ala) replaces the reactive sulfhydryl with a less nucleophilic hydroxyl group, diminishing its utility as a redox-sensitive probe. Even changes in chain length or amino acid order drastically affect properties like hydrophobicity and mass, as evidenced by the stark differences in computed XLogP3 and exact mass compared to the tripeptide Ala-Leu-Ile [1]. These structural distinctions are directly linked to performance in analytical and biochemical assays, making generic substitution scientifically invalid.

Cysteine deletion removes thiol function
Replacing the Cys residue with Ile (pentapeptide analog) eliminates the sulfhydryl group essential for disulfide or conjugation chemistry.
Serine substitution reduces nucleophilicity
An Ala-Leu-Ile-Ser-Ile-Ala analog replaces the reactive thiol with a hydroxyl group, altering redox sensitivity and probe utility.
Chain-length mismatch alters hydrophobicity
Shorter analogs (e.g., tripeptide Ala-Leu-Ile) exhibit significant differences in computed XLogP3 and mass, impacting LC retention and solubility profiling.

Differentiating ALICIA from Structural Analogs


Molecular Weight & Exact Mass vs. Tripeptide Analog

The target hexapeptide is differentiated from a common shorter analog, the tripeptide L-Alanyl-L-leucyl-L-isoleucine (Ala-Leu-Ile), by its higher molecular weight and monoisotopic mass. The hexapeptide has a molecular weight of 602.8 g/mol, while the tripeptide has a molecular weight of approximately 315.4 g/mol (exact mass 315.216 Da) [1]. This quantifiable difference is critical for accurate mass spectrometry identification and purity assessment.

Molecular Weight vs. Tripeptide
Class-level
Target: 602.8 g/mol, 602.346 Da
Comparator (Ala-Leu-Ile): ~315.4 g/mol, 315.216 Da
Difference: 287.4 g/mol higher
Supports unambiguous MS identification in peptide mixtures.
Computed properties; class-level inference.
Peptide characterization Mass spectrometry Structural biology

Lipophilicity (XLogP3) vs. Cysteine-Free Pentapeptide

The presence of the central cysteine residue in the target hexapeptide significantly reduces its computed lipophilicity compared to a cysteine-free analog, such as the pentapeptide L-Alanyl-L-leucyl-L-isoleucyl-L-isoleucyl-L-alanine (Ala-Leu-Ile-Ile-Ala). The target compound has a computed XLogP3 of -1.7, while the cysteine-deleted analog lacks the polar thiol group, resulting in a higher predicted logP (estimated > 0) [1]. This quantitative distinction in hydrophilicity governs its behavior in reversed-phase chromatography and its solubility profile.

Lipophilicity (XLogP3)
Class-level
Target XLogP3: -1.7
Comparator (Ala-Leu-Ile-Ile-Ala): estimated > 0
Difference: > 1.7 log units
Higher aqueous solubility; distinct RP-HPLC retention expected.
Estimated comparator logP; confirm experimentally.
Drug-likeness Peptide adsorption Chromatography

TPSA Differentiation and Permeability Prediction

The target hexapeptide's TPSA of 210 Ų [1] is a quantitative descriptor that differentiates it from more compact or less polar peptide analogs. For instance, a hypothetical analog where cysteine is replaced by alanine (Ala-Leu-Ile-Ala-Ile-Ala) would have a lower TPSA due to the loss of the thiol group (-SH). TPSA values above 140 Ų are generally associated with poor passive membrane permeability, and the target compound's high value is characteristic of its central cysteine residue, impacting predictions for oral bioavailability or cellular uptake.

TPSA Differentiation
Class-level
Target TPSA: 210 Ų
Comparator (Ala-substituted): estimated < 180 Ų
Difference: > 30 Ų lower for analog
High TPSA value guides permeability prediction and analog exclusion.
Computed by Cactvs; class-level inference.
ADME prediction Peptide permeability Computational chemistry

Rotatable Bond Count vs. Shorter Analogs

The target hexapeptide possesses 18 rotatable bonds [1], a value that directly reflects its linear, acyclic structure and chain length. This is significantly higher than a shorter analog like the tripeptide Ala-Leu-Ile, which has approximately 8 rotatable bonds. The increased flexibility of the hexapeptide influences its entropy cost upon binding and its conformational ensemble in solution, making it a more suitable model for studying peptide dynamics or for applications requiring an extended, flexible linker.

Rotatable Bonds vs. Shorter Analog
Class-level
Target bonds: 18
Comparator (Ala-Leu-Ile): ~8
Difference: 10 more bonds
Greater conformational flexibility for dynamics studies or linker design.
Flexibility may influence entropy; confirm by MD simulation.
Peptide flexibility Molecular dynamics Conformational analysis

Stereochemistry Differentiation from Racemic Mixtures

The target compound is defined by 8 specific L-amino acid stereocenters [1], ensuring a single, defined enantiomer. This contrasts with generic peptide mixtures or analogs synthesized without stereochemical control. A racemic or diastereomeric mixture of the same sequence would exhibit different physicochemical and biological properties, such as altered solubility, melting point, and enzyme recognition. The defined stereochemistry guarantees batch-to-batch consistency for reproducible experimental results.

Stereochemistry vs. Racemate
Class-level
Target: 8 defined L-stereocenters
Racemic analog: 0 defined centers
Ensures reproducible chiral recognition and consistent biological readouts.
Critical for chiral chromatography and enzyme assays.
Chiral purity Enantiomeric purity Peptide synthesis

Monoisotopic Mass Fingerprint vs. Isobaric Sequences

The monoisotopic mass of 602.34616913 Da [1] is a unique feature of this specific amino acid sequence. Even a single amino acid substitution, such as replacing isoleucine with leucine at any position, would yield an isomeric hexapeptide with the same nominal mass but a different chemical identity. The exact mass fingerprint allows for distinction from such isomers in high-resolution mass spectrometry, provided the instrument resolution is sufficient to detect the subtle mass defect differences. This makes the certified exact mass a critical procurement specification for targeted quantitative proteomics assays.

Exact Mass Fingerprint
Reported
Target monoisotopic mass: 602.34616913 Da
Ile/Leu positional isomer: same nominal mass, different fragmentation
Certified mass enables targeted proteomics and sequence verification.
Distinction requires high-resolution MS/MS; confirm in-house.
Proteomics Peptide Mass Fingerprinting Targeted proteomics

ALICIA: Key Research Applications


LC-MS/MS Quantification Internal Standard

Leveraging its unique monoisotopic mass of 602.34616913 Da [1] and distinct reversed-phase chromatographic retention predicted by its XLogP3 of -1.7, this hexapeptide is an ideal candidate for use as a non-endogenous internal standard in quantitative proteomics or peptide biomarker assays. Its mass differentiates it from endogenous isobaric interferents, improving assay specificity. Researchers developing SRM/MRM methods can use its certified mass and sequence to establish lower limits of quantification without interference from common biological matrices.

Cysteine Reactivity and Conjugation Probe

The single central cysteine residue, evidenced by the computed TPSA of 210 Ų [1] and the presence of the -SH group, provides a specific nucleophilic site for conjugation with maleimides, iodoacetamides, or for the formation of disulfide-linked dimers. This property supports applications in studying protein modification, developing targeted drug conjugates, or creating redox-sensitive peptides. The defined 8 stereocenters [1] ensure the conjugate product retains a pure, defined configuration for consistent activity.

Peptide Stability and Degradation Analysis

The compound's high rotatable bond count of 18 [1] and mixed hydrophobic/hydrophilic character make it a useful substrate for studying enzymatic degradation by proteases like chymotrypsin, or for evaluating chemical stability under various pH and temperature conditions. Its sequence, containing alanine and leucine at the termini, is susceptible to common peptidases, enabling its use as a model peptide in formulation stability screens to compare the protective effects of excipients.

Validation of Structure Prediction & Molecular Dynamics

With its 8 defined stereocenters [1] and 18 rotatable bonds, this hexapeptide serves as an appropriate challenging benchmark for computational protein structure prediction tools like AlphaFold or Rosetta. The balance of hydrophobic (Leu, Ile) and polar (Cys) residues, combined with its linear flexibility, provides a test case for evaluating the accuracy of energy minimization and loop modeling algorithms against experimental circular dichroism (CD) data.

Application
Selection Property
Validation Focus
LC-MS/MS Quantification Internal Standard
Unique monoisotopic mass and distinct predicted RP-HPLC retention
Method specificity and LLOQ assessment in research matrices
Cysteine Reactivity and Conjugation Probe
Single central cysteine with reactive thiol group
Conjugation efficiency and product stereochemical integrity
Peptide Stability and Degradation Analysis
High rotatable bond count and mixed hydrophobic/hydrophilic character
Enzymatic degradation profiles and excipient protection screening
Validation of Structure Prediction & Molecular Dynamics
8 defined stereocenters and flexible linear backbone
Energy minimization accuracy and CD spectral benchmarking
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